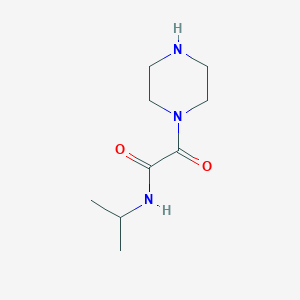
1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of 1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反応の分析
Types of Reactions: 1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles (amines, thiols); reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase, which is relevant in the treatment of glaucoma and other conditions.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of corrosion inhibitors, dyes, and other materials due to its stability and reactivity.
作用機序
The mechanism by which 1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- exerts its effects involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of aqueous humor in the eye, which is beneficial in treating glaucoma. The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its biological activity.
類似化合物との比較
1H-1,2,3-Triazole: Another triazole derivative with similar applications but differing in the position of nitrogen atoms within the ring.
Benzotriazole: Known for its use as a corrosion inhibitor and in photographic chemicals.
Tetrazole: Contains an additional nitrogen atom, making it more reactive and useful in different chemical contexts.
Uniqueness: 1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a versatile building block in synthetic chemistry make it particularly valuable.
特性
分子式 |
C9H9ClN4 |
|---|---|
分子量 |
208.65 g/mol |
IUPAC名 |
[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C9H9ClN4/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14) |
InChIキー |
VMRYBAMXHQEXQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B12126385.png)



![13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12126414.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126415.png)
![(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid](/img/structure/B12126424.png)
![2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12126438.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B12126445.png)
![2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B12126450.png)

![(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12126462.png)

